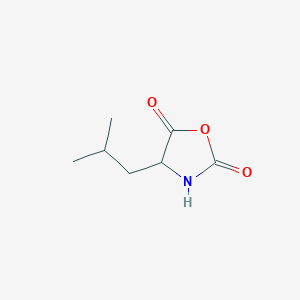

(S)-4-isobutyloxazolidine-2,5-dione

説明

Historical Context of α-Amino Acid N-Carboxyanhydrides (NCAs)

The history of α-amino acid N-carboxyanhydrides dates back to the early 20th century. In 1906, Hermann Leuchs first synthesized these compounds, which are sometimes referred to as Leuchs' anhydrides. wikipedia.orgfrontiersin.org The initial synthesis involved the heating of N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum. wikipedia.org This method, however, had limitations, including the potential for decomposition of the NCAs at the required high temperatures. wikipedia.org

A significant advancement came with the development of the Fuchs-Farthing method, which involves the direct phosgenation of free α-amino acids. frontiersin.org This technique offered a more efficient and scalable route to pure NCA monomers with good yields and without racemization. nih.gov Over the years, further refinements have been made to these synthetic routes, including the use of alternative halogenating agents and the development of purification techniques to remove impurities that could interfere with polymerization. tandfonline.com The development and use of NCAs in the pharmaceutical industry saw significant growth in the latter half of the 20th century, with a focus on their preparation, use in ring-opening polymerization, and application in peptide synthesis. pmcisochem.fr

Significance of (S)-4-Isobutyloxazolidine-2,5-dione (L-Leucine NCA) in Polypeptide Synthesis

This compound, as the NCA of L-leucine, holds particular importance in the synthesis of polypeptides. Leucine (B10760876) is an essential amino acid with a hydrophobic isobutyl side chain, which imparts specific properties to the resulting polypeptides. nih.gov The incorporation of leucine into polypeptide chains can influence their secondary structure, self-assembly behavior, and biological activity. rsc.orgyoutube.com

The ring-opening polymerization of L-Leucine NCA allows for the production of poly(L-leucine), a homopolymer, as well as more complex block copolymers where leucine segments are combined with other amino acid-based blocks. illinois.edu These leucine-containing polypeptides have been explored for various applications, including as drug delivery vehicles and in the development of responsive biomaterials. rsc.orgpmcisochem.fr The hydrophobic nature of the leucine side chains can drive the formation of micelles and other self-assembled structures, which are of great interest for encapsulating and delivering therapeutic agents. chemicalbook.com Furthermore, leucine itself is known to play a role in stimulating muscle protein synthesis, adding another layer of biological relevance to polypeptides containing this amino acid. nih.govnih.govyoutube.com

Overview of Ring-Opening Polymerization (ROP) of NCAs for Biopolymer Generation

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides is the most common and efficient method for producing synthetic polypeptides. nih.govresearchgate.net This process involves the opening of the heterocyclic NCA ring and the subsequent formation of amide bonds, leading to the growth of a polypeptide chain with the release of carbon dioxide. wikipedia.org

The polymerization can be initiated by a variety of nucleophiles, including primary amines, alcohols, and water. illinois.edursc.org The mechanism of ROP can proceed through different pathways, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). researchgate.net In the NAM, the initiator attacks the C5 carbonyl of the NCA, leading to ring opening and the formation of a propagating chain with an amine terminus. rsc.org The AMM, on the other hand, involves the deprotonation of the NCA monomer, which then acts as the nucleophile to initiate polymerization. illinois.edu

A significant challenge in NCA polymerization has been achieving control over the molecular weight and dispersity of the resulting polypeptides due to the potential for side reactions. nih.gov However, the development of controlled/living polymerization techniques, such as the use of transition metal initiators and organocatalysts, has provided greater control over the polymerization process. nih.govresearchgate.net These advancements have enabled the synthesis of well-defined polypeptides with specific architectures, including block copolymers and star-shaped polymers. rsc.orgnih.gov Recent research has also focused on developing more user-friendly and water-tolerant polymerization systems. chemrxiv.org The ability to create complex and tailored polypeptide structures through ROP of NCAs has solidified its importance in the generation of advanced biopolymers for a wide array of biomedical and biotechnological applications. rsc.orgnih.govacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWZWIVZROVFEM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 Isobutyloxazolidine 2,5 Dione

Conventional Phosgene-Based Synthesis Routes for Leucine (B10760876) NCAs

The classical and most common method for synthesizing NCAs is the Fuchs-Farthing reaction, which involves the direct phosgenation of an unprotected amino acid. rsc.orgnih.gov This process treats the amino acid, such as L-leucine, with a stream of phosgene (B1210022) (COCl₂) gas in a suitable solvent. acs.org The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid chloride, which then cyclizes to form the NCA, releasing hydrogen chloride (HCl) as a byproduct. nih.gov

The reaction is typically performed at elevated temperatures, often between 50–60 °C, to facilitate the reaction. tandfonline.com However, the presence of HCl can lead to the acid-catalyzed decomposition of the NCA product, forming byproducts like α-isocyanato-acid chlorides. nih.gov This heterogeneous gas-solid-liquid reaction can be limited by mass transfer, and the removal of the gaseous HCl byproduct is crucial for driving the reaction to completion and preventing side reactions. acs.orgacs.org While effective, this method's primary drawback is the extreme toxicity of phosgene gas, which necessitates specialized handling and equipment. phys.org

Triphosgene-Mediated Synthetic Approaches for N-Carboxyanhydrides

To mitigate the significant hazards associated with using gaseous phosgene, solid and safer phosgene equivalents have been adopted for laboratory and larger-scale synthesis. nih.govacs.org Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is a stable, crystalline solid that serves as a convenient substitute. acs.orgkobe-u.ac.jp Triphosgene generates phosgene in situ upon reaction with a nucleophile, such as an organic base. nih.govacs.org

In this approach, the amino acid reacts with triphosgene to yield a mixture of the desired NCA and its HCl salt. acs.orgkobe-u.ac.jp The addition of an organic base or another acid scavenger is often necessary to neutralize the generated HCl, which accelerates the reaction and improves the yield of the final NCA product. acs.orgkobe-u.ac.jp This method offers a significant improvement in safety and handling compared to the direct use of phosgene gas while maintaining the core chemistry of the phosgenation reaction. acs.org

Advanced and Environmentally Conscious Synthesis Strategies

Recent research has focused on developing greener, safer, and more efficient methods for NCA synthesis, moving away from the direct or indirect use of phosgene.

An innovative and safer approach involves the in situ generation of phosgene from less hazardous and inexpensive chlorocarbons, such as chloroform (B151607) (CHCl₃). phys.orgacs.orgnih.gov This method utilizes photo-irradiation to induce the oxidation of chloroform in the presence of oxygen, producing the necessary phosgene on demand for the reaction. phys.orgacs.org

For the synthesis of Leu-NCA, the reaction is typically conducted by photo-irradiating a mixed solution of chloroform and acetonitrile (B52724) (CH₃CN) containing the L-leucine starting material at 60–70 °C while bubbling oxygen through the mixture. acs.orgkobe-u.ac.jp The use of a solvent mixture like CHCl₃/CH₃CN is crucial as it increases the solubility of the amino acid, which is low in pure chloroform, thereby significantly improving the reaction yield. acs.org This "photo-on-demand" method provides a convenient and light-controlled reaction that avoids the storage and handling of bulk phosgene and can be scaled up for gram-scale production. acs.orgkobe-u.ac.jp For instance, a scaled-up reaction with 3.9 g of L-leucine in a CHCl₃/CH₃CN mixture yielded the corresponding NCA in 67% after purification. acs.orgkobe-u.ac.jp

A truly phosgene-free strategy has been developed that utilizes carbon dioxide (CO₂), an abundant and non-toxic C1 source, to form the carbonyl group of the NCA ring. rsc.orgrsc.org In this method, the amino acid is reacted with CO₂ in the presence of a coupling reagent, such as n-propylphosphonic anhydride (B1165640) (T3P®), and a base. rsc.orgacs.org

This process combines three steps in one pot: the formation of a carbamate (B1207046) from the amino acid and CO₂, activation of the carboxylic acid group by the coupling reagent, and subsequent ring-closing to form the NCA. rsc.org The use of T3P® is key to achieving high selectivity for the NCA over the formation of amino acid dimers. rsc.org This method is advantageous due to its mild reaction conditions and the high purity (>95%) of the resulting NCAs, which often eliminates the need for complex purification procedures like column chromatography or recrystallization. rsc.orgrsc.orgchemrxiv.org The byproducts are typically water-soluble, allowing for simple removal through extraction. rsc.orgacs.org

Table 1: Comparison of Synthetic Methodologies for Leucine NCA

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Conventional Phosgene | L-Leucine, Phosgene (COCl₂) | 50-60 °C, various solvents (e.g., THF) | Well-established, direct route | Extremely toxic reagent, byproduct formation |

| Triphosgene-Mediated | L-Leucine, Triphosgene | Requires base/HCl scavenger | Safer, solid phosgene source | Still relies on phosgene chemistry, byproducts |

| Photo-On-Demand | L-Leucine, CHCl₃, O₂ | 60–70 °C, UV light, CHCl₃/CH₃CN | In situ phosgene generation, safer | Requires photoreactor, moderate yields |

| Direct CO₂ Method | L-Leucine, CO₂, T3P® | 40-65 °C, MeCN, base | Phosgene-free, high purity, mild conditions | Uses coupling reagents |

The choice of additives and solvents plays a critical role in optimizing the yield, purity, and scalability of NCA synthesis.

Additives (HCl Scavengers): The HCl generated during phosgene-based syntheses can cause degradation of the NCA product. nih.gov To counter this, various HCl scavengers are employed. Alkenes, such as (+)-limonene or α-pinene, have proven effective in chemically removing HCl, which prevents side reactions, allows for a reduction in the excess phosgene source, and accelerates the reaction. acs.orgacs.orgtue.nlgoogle.com Other approaches have used epoxy compounds as ultra-fast HCl scavengers to assist ring-closure and prevent acid-catalyzed decomposition. nih.govkobe-u.ac.jp In some methods, bases like pyridine (B92270) or polymer-supported tertiary amines are used to neutralize HCl. acs.orgnih.gov

Solvents: The solvent system is crucial for both reactant solubility and managing byproduct concentration. In phosgene-based methods, low-boiling point organic solvents like tetrahydrofuran (B95107) (THF), ethyl acetate, and dioxane are common. nih.gov However, the solubility of HCl is lower in solvent mixtures such as THF/CH₂Cl₂, which can help minimize acid-mediated side reactions. nih.gov In the photo-on-demand synthesis, a mixture of CHCl₃ and CH₃CN was found to be essential for dissolving the amino acid and achieving high yields. acs.org For greener approaches using CO₂, solvents like acetonitrile are effective, though greener alternatives such as propylene (B89431) carbonate/tetrahydrofuran mixtures are being explored to improve the environmental friendliness of the process. rsc.org

Purification Techniques for High Purity (S)-4-Isobutyloxazolidine-2,5-dione Monomers

Achieving high monomer purity is essential for controlled ring-opening polymerization. illinois.edu Impurities, particularly residual HCl or unreacted starting materials, can interfere with the polymerization process. chinesechemsoc.org

The most common purification technique for NCAs is recrystallization . acs.org Following the initial reaction and workup, the crude NCA product is dissolved in a suitable solvent and allowed to crystallize, often by adding a less polar anti-solvent. A common solvent system for Leu-NCA is dissolution in diethyl ether followed by the addition of n-hexane to induce precipitation of the pure product. acs.org

For syntheses that generate acidic byproducts, a washing step is often included in the workup. This can involve washing the organic solution of the crude NCA with cold water or aqueous sodium bicarbonate at 0 °C to remove residual HCl. nih.gov It is critical that this step is performed quickly and at low temperatures to prevent moisture-induced decomposition or polymerization of the sensitive NCA monomer. nih.gov

Notably, modern synthetic methods, such as the direct synthesis from CO₂, can yield NCAs with over 95% purity after a simple extractive workup, often avoiding the need for more tedious purification steps like recrystallization or chromatography. rsc.orgrsc.orgchemrxiv.org

Mechanistic Investigations of Ring Opening Polymerization Rop of S 4 Isobutyloxazolidine 2,5 Dione

Fundamental Polymerization Mechanisms of N-Carboxyanhydrides

The reactivity of NCAs like (S)-4-isobutyloxazolidine-2,5-dione is characterized by multiple reactive sites, including two electrophilic carbonyl carbons (C2 and C5) and an acidic proton on the nitrogen atom (N3). mdpi.comfrontiersin.org This complex reactivity allows for different polymerization routes depending on the reaction conditions and the nature of the initiator employed.

The Normal Amine Mechanism (NAM) is a chain-growth process initiated by nucleophiles that contain at least one labile proton, such as primary or secondary amines. frontiersin.org The mechanism is initiated by the nucleophilic attack of the amine on the C5 carbonyl group of the this compound ring. mdpi.comnih.gov This attack leads to the opening of the anhydride (B1165640) ring to form a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates (loses CO2) to generate a new primary amine terminal group. mdpi.com This newly formed amine end is then capable of attacking another monomer, propagating the polymer chain.

This process can be summarized in the following steps:

Initiation: A primary amine initiator attacks the C5 carbonyl of the Val-NCA monomer.

Propagation: The ring opens to form a carbamic acid, which then decarboxylates, yielding a new, longer amino-terminated chain that continues to react with subsequent NCA monomers. researchgate.net

The NAM is generally preferred for producing well-defined polypeptides with controlled molecular weights and narrow polydispersity indices (PDI) because the initiation rate, when using highly nucleophilic primary amines, can be much faster than the propagation rate. mdpi.com However, the process can be complicated by side reactions that may limit the final molecular weight of the resulting polypeptide. mdpi.comnih.gov

The Activated Monomer Mechanism (AMM) occurs when strong, non-nucleophilic bases are used as initiators, such as tertiary amines or metal alkoxides. mdpi.comillinois.edu In this pathway, the initiator acts as a base, abstracting the acidic proton from the N3 position of the this compound monomer. mdpi.comfrontiersin.org This deprotonation creates a highly nucleophilic NCA anion.

The key steps of the AMM are:

Monomer Activation: A strong base deprotonates the NCA monomer, forming an NCA anion.

Initiation/Propagation: The NCA anion attacks the C5 carbonyl of a neutral NCA monomer, initiating polymerization. The resulting N-acylated NCA intermediate can then continue to propagate the chain. mdpi.com

Polymerizations proceeding via the AMM are often very fast but are typically difficult to control, leading to polymers with broad molecular weight distributions. nih.govpmcisochem.fr This lack of control arises because the initiator is regenerated during the process and can activate multiple monomers simultaneously. Furthermore, the propagating chain has two active sites, which complicates the growth mechanism. researchgate.net For many applications requiring precise polymer architecture, the AMM is considered an undesirable side reaction. nih.govpmcisochem.fr

Role of Initiator Systems in Controlling Polymerization of this compound

The choice of the initiator system is the most critical factor in directing the ROP of this compound towards a desired mechanism and achieving control over the final polypeptide's properties.

Primary amines, such as n-butylamine or n-hexylamine, are the most common initiators for NCA ROP. mdpi.comillinois.edu Due to their high nucleophilicity and moderate basicity, they primarily initiate polymerization via the Normal Amine Mechanism. illinois.eduresearchgate.net However, the inherent basicity of the primary amine at the growing chain end can lead to the concurrent activation of monomers via the AMM, creating a mixture of mechanisms. nih.govresearchgate.net This duality often results in a loss of control over the polymerization.

To mitigate these issues and favor the NAM exclusively, several strategies have been developed:

High Vacuum Techniques: Performing the polymerization under stringent high vacuum conditions minimizes impurities (especially water) that can interfere with the desired mechanism. nih.gov

Primary Amine Salts: Using primary amine hydrochlorides as initiators can suppress the AMM. nih.gov The equilibrium between the protonated (dormant) amine end and the deprotonated (active) state reduces the concentration of free amine available to act as a base, thereby minimizing side reactions and leading to well-defined polypeptides with high fidelity of the terminal functional groups. nih.gov

| Initiator System | Predominant Mechanism | Key Features & Findings | Reference |

|---|---|---|---|

| n-Hexylamine | Normal Amine Mechanism (NAM) with potential for Activated Monomer Mechanism (AMM) side reactions | Standard initiator; control can be limited by competing AMM. Used in the synthesis of block copolypeptides containing valine. | illinois.edunih.gov |

| Primary Amine Hydrochloride (e.g., n-BuNH₃⁺Cl⁻) | Normal Amine Mechanism (NAM) | Suppresses AMM by establishing a dormant-active equilibrium of the chain end. Allows for controlled synthesis of polypeptides with narrow polydispersity. | nih.gov |

Recent advances have introduced organocatalysts that utilize hydrogen-bonding to activate the monomer and control the polymerization. A notable system involves the use of an aminoalcohol initiator in the presence of a thiourea-based catalyst, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S). rsc.orgkaust.edu.sa

The proposed mechanism for this system involves a dual role for the thiourea (B124793) catalyst:

Monomer Activation: The thiourea forms hydrogen bonds with the C2 and C5 carbonyls of the this compound monomer, increasing its electrophilicity.

Chain End Stabilization: Simultaneously, the catalyst hydrogen-bonds with the propagating amine chain-end, reversibly deactivating it and preventing side reactions. nih.govrsc.org

This synergistic activation/deactivation allows the polymerization to proceed in a highly controlled, living manner, yielding well-defined polypeptides with low PDI values (1.02–1.05). rsc.orgkaust.edu.sa Another approach, termed "cooperative covalent polymerization," leverages solvents with low polarity to promote hydrogen-bonding interactions between growing helical polypeptide chains, which significantly accelerates the polymerization while maintaining control. acs.org Furthermore, cationic organocatalysts have been shown to accelerate primary amine-initiated ROP through cation-dipole interactions, enhancing both the rate and control of the polymerization. nih.govnih.gov

| Catalyst/System | Mechanism/Approach | Key Features & Findings | Reference |

|---|---|---|---|

| Thiourea (TU-S) / Aminoalcohol | Hydrogen-Bonding Organocatalysis | Simultaneous monomer activation and chain-end deactivation via H-bonding. Achieves living polymerization with excellent control over molecular weight and low PDI. | nih.govrsc.orgkaust.edu.sa |

| Low-Polarity Solvents (e.g., DCM) | Cooperative Covalent Polymerization (CCP) | Solvent-induced helical structure of the growing chain accelerates polymerization through cooperative H-bonding effects. | acs.org |

| Cationic Organocatalysts (e.g., DMAPPCl) | Cation-Dipole Interaction Catalysis | Accelerates polymerization and improves control by activating the monomer and stabilizing intermediates. | nih.govnih.gov |

Transition metal complexes, particularly those based on nickel and cobalt, have proven to be highly effective initiators for the living polymerization of NCAs. mdpi.comillinois.edu These catalysts typically operate via a coordination-insertion mechanism, where the NCA monomer coordinates to the metal center before insertion into the metal-amido bond of the growing chain. This pathway offers exceptional control over molecular weight and results in very narrow molecular weight distributions. nih.gov A significant discovery was that these systems could polymerize N-substituted NCAs (like proline-NCA), which lack the acidic N-H proton, indicating that the mechanism does not necessarily require deprotonation and is more versatile than previously understood. nih.gov

Rare earth complexes (e.g., based on Y, La, Sc) also exhibit very high activity for the ROP of NCAs. researchgate.netmdpi.com The polymerization mechanism with these catalysts can be complex, sometimes involving a dual pathway of both nucleophilic attack (NAM-like) and monomer deprotonation (AMM-like). researchgate.net However, by carefully tuning reaction conditions such as temperature, it is possible to favor one mechanism, enabling the synthesis of telechelic polypeptides with specific end-group functionalities. researchgate.net Metal-organic frameworks (MOFs) containing zirconium have also been explored as heterogeneous catalysts that activate NCA monomers through Lewis acidity, promoting a controlled ROP. nih.gov

| Catalyst Type | Example Metal Center | Mechanism | Key Features & Findings | Reference |

|---|---|---|---|---|

| Transition Metal Complex | Nickel (Ni), Cobalt (Co) | Coordination-Insertion | Provides living polymerization with excellent control (low PDI). Capable of polymerizing N-substituted NCAs. | illinois.edunih.gov |

| Rare Earth Tris(borohydride) | Yttrium (Y), Lanthanum (La) | Coordination-Insertion / AMM-like | High catalytic activity. Mechanism can be tuned by reaction conditions to yield specific end-functionalized polymers. | researchgate.net |

| Metal-Organic Framework (MOF) | Zirconium (Zr) | Coordination-Insertion (Lewis Acid Activation) | Heterogeneous catalyst system that allows for easy separation and potential recyclability. | nih.gov |

Kinetic Studies of this compound Polymerization

The kinetics of the ring-opening polymerization of this compound are influenced by several factors, including the choice of solvent, reaction temperature, and the presence or absence of byproducts like carbon dioxide.

Influence of Reaction Temperature and Solvent Systems

The reaction temperature and the solvent system are critical parameters that significantly affect the polymerization rate and the control over the final polypeptide structure. For NCA polymerizations in general, a reduction in temperature is a well-established strategy to suppress side reactions and enhance the "living" character of the polymerization. researchgate.netresearchgate.net Studies on various NCAs have demonstrated that polymerizations conducted at 0°C or lower exhibit fewer termination events compared to those at room temperature, leading to polymers with narrower molecular weight distributions and improved end-group fidelity. researchgate.netillinois.edu

While comprehensive kinetic data for Val-NCA across a wide range of organic solvents is not extensively tabulated in singular reports, studies on analogous systems provide significant insights. For instance, the polymerization of NCAs in polar aprotic solvents like N,N-dimethylformamide (DMF) is common due to the good solubility of both the monomer and the resulting polypeptide. acs.org However, DMF can also participate in termination reactions. researchgate.netuoi.gr Less polar solvents like dichloromethane (B109758) (DCM) have been shown to facilitate a "cooperative covalent polymerization" for some NCAs, leading to accelerated rates, although this is often associated with more complex, two-stage kinetics. acs.org

A specific kinetic study of L-valine NCA polymerization was conducted in an aqueous solution, a system relevant to prebiotic chemistry. This study, utilizing capillary electrophoresis, determined the activation energies for both the hydrolysis of the Val-NCA and its coupling reaction with valine, providing fundamental kinetic constants for this specific monomer under these conditions. nih.gov

Table 1: Activation Energies for L-Valine NCA Reactions in Aqueous Solution

| Reaction | Activation Energy (kJ/mol) |

| Hydrolysis of Val-NCA | 65 |

| Coupling of Val-NCA with Valine | 55 |

This data is derived from a kinetic study of L-valine NCA in an aqueous environment and highlights the energetic parameters of key reaction pathways. nih.gov

The choice of solvent also dictates the secondary structure of the growing polypeptide chain, which in turn can influence the polymerization kinetics. For β-sheet forming amino acids like valine, aggregation of the growing chains in certain solvents can lead to a decrease in the accessibility of the reactive chain end, thereby affecting the polymerization rate and potentially leading to broader molecular weight distributions.

Effect of CO2 Removal on Polymerization Rate and Control

The ring-opening of an NCA monomer by a primary amine initiator proceeds through a carbamic acid intermediate, which subsequently decarboxylates to regenerate the amine chain end for further propagation. This decarboxylation step, releasing carbon dioxide (CO2), is often the rate-determining step in the normal amine mechanism.

The immediate removal of CO2 from the reaction mixture can significantly accelerate the polymerization kinetics. mdpi.com This is because the presence of CO2 can lead to the formation of a stable carbamate (B1207046) salt with the propagating amine chain end, rendering it temporarily inactive. By applying a vacuum or sparging the reaction with an inert gas like nitrogen, the equilibrium is shifted towards the formation of the active, free amine, thus promoting a faster and more controlled polymerization. mdpi.com While this effect has been quantified for monomers like γ-benzyl-L-glutamate (BLG-NCA), the same principles apply to the polymerization of this compound. Enhanced control under CO2 removal is demonstrated by the ability to synthesize well-defined block copolymers, which requires a high degree of livingness and chain-end fidelity.

Analysis of Side Reactions and Their Mitigation in NCA ROP

The "living" nature of NCA polymerization is often compromised by various side reactions, which can lead to chain termination and a loss of control over the molecular weight and architecture of the resulting polypeptide.

Termination Reactions and End-Group Fidelity

Several side reactions can terminate the growing polypeptide chain. These termination events are a significant cause of low end-group fidelity and the formation of "dead" polymer chains. illinois.edu Common termination pathways include:

Reaction with Solvent: In solvents like DMF, the propagating amine chain end can react to form a formyl-terminated, inactive chain. uoi.gr

Intramolecular Cyclization: The amine end group can back-bite onto the activated carbamate at the C-terminus, leading to the formation of cyclic peptides, particularly in the early stages of polymerization.

Reaction with Monomer: The amine chain end can attack the C-2 carbonyl of the NCA ring instead of the C-5 carbonyl. This leads to the formation of a ureido-acid, which is a terminated chain. Another possibility is the deprotonation of the NCA at the N-3 position by the amine chain end, creating an NCA anion. This anion can then initiate other chains or undergo rearrangement to an isocyanate, which acts as a potent terminating agent for growing polymer chains. illinois.edu

Lowering the reaction temperature is a key strategy to mitigate these side reactions. researchgate.net For instance, in the polymerization of Nε-trifluoroacetyl-L-lysine NCA, decreasing the temperature from 20°C to 0°C dramatically increased the percentage of living chains from 22% to 99%. illinois.edu This principle is broadly applicable to other NCAs, including Val-NCA, to improve the synthesis of well-defined poly(L-valine). Careful purification of the NCA monomer to remove acidic impurities is also crucial, as these can quench the propagating amine chains. mdpi.com

Bimodal Molecular Weight Distributions and Chain Control

The occurrence of a bimodal molecular weight distribution, often observed via Gel Permeation Chromatography (GPC), is another indication of a lack of control in NCA polymerization. arxiv.org This phenomenon can arise from several factors:

Slow Initiation: If the initiation rate is slower than the propagation rate, new chains are formed throughout the polymerization process, leading to a population of shorter chains alongside the longer ones that were initiated earlier.

Multiple Active Species: The presence of different initiating species or competing polymerization mechanisms (e.g., the normal amine mechanism coexisting with an anionic "activated monomer" mechanism) can lead to the formation of polymer populations with different growth rates and, consequently, different molecular weights.

Chain Transfer Reactions: Transfer of the active center to a monomer or impurity can initiate a new chain, contributing to a lower molecular weight fraction.

Aggregation: For β-sheet forming polypeptides like poly(L-valine), the aggregation of growing chains can hinder monomer access to the active sites of some chains while others continue to grow, resulting in a bimodal distribution.

Achieving a monomodal, narrow molecular weight distribution requires reaction conditions that ensure the rate of initiation is much faster than the rate of propagation and that minimize the aforementioned side reactions. For β-sheet forming peptides, solvent choice is critical to maintain the solubility of the growing chains and prevent aggregation-induced heterogeneity. The use of cosolvent systems, for example mixing a good solvent like DMF with a less polar one like chloroform (B151607), has been explored to balance polymerization rate and molecular weight control for some NCAs.

Architectural Control and Structural Characteristics of Poly S Leucine and Copolymers

Controlled Synthesis of Poly((S)-leucine) Homopolymers

The primary method for the synthesis of poly((S)-leucine) (PLL) homopolymers is the ring-opening polymerization (ROP) of α-L-leucine N-carboxyanhydride (NCA), which is derived from (S)-(+)-leucine. rsc.orgresearchgate.net This technique allows for the creation of polypeptides with controlled molecular weights and defined structures. mdpi.com The polymerization can be initiated by various compounds, including primary amines, which act as nucleophiles, and organometallic complexes. illinois.edu

The mechanism of ROP can proceed through two main pathways: the "amine mechanism" and the "activated monomer mechanism". illinois.edu In the amine mechanism, the initiator attacks the NCA monomer, leading to a chain growth process. illinois.edu The activated monomer mechanism, often initiated by strong bases, involves the deprotonation of the NCA monomer, which then acts as the initiator for polymerization. illinois.edu The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization and the final properties of the homopolymer. For instance, the use of certain initiators can lead to living polymerization, where the polymer chains grow at a constant rate and termination reactions are minimized, allowing for precise control over the molecular weight and a narrow molecular weight distribution. mdpi.com

Water can have a dual role in the ROP of leucine (B10760876) NCA, acting as both a nucleophile and a base. rsc.org This can lead to a competition between different initiation mechanisms, potentially resulting in a mix of linear and cyclic polymer chains and a broader molecular weight distribution. rsc.org

Design and Preparation of Block Copolymers Incorporating (S)-Leucine Units

Block copolymers containing poly((S)-leucine) segments are of significant interest due to their ability to self-assemble into ordered nanostructures. The synthesis of these copolymers often involves the sequential ROP of different NCA monomers or the use of a macroinitiator to initiate the polymerization of leucine NCA. nih.gov

Poly((S)-leucine)-Containing Diblock Copolymers

Diblock copolymers featuring a poly((S)-leucine) block can be synthesized by initiating the ROP of leucine NCA from a pre-existing polymer chain that has a suitable initiating group, such as a primary amine. This macroinitiator can be a synthetic polymer like polyethylene (B3416737) glycol (PEG) or another polypeptide block. nih.govnsf.gov For example, amphiphilic diblock copolymers of polyethylene-block-poly(L-lysine) (PE-b-PLL) have been synthesized, where the polyethylene block acts as a hydrophobic segment and the poly(L-lysine) block provides hydrophilicity and functionality. mdpi.com Similarly, diblock copolymers of poly(L-lysine) and poly(L-leucine) have been prepared and studied for their self-assembly properties. mdpi.com

The synthesis of these diblock copolymers allows for the combination of the distinct properties of each block. The hydrophobic nature of the poly((S)-leucine) block often drives the self-assembly process in aqueous solutions, leading to the formation of micelles, vesicles, or other ordered structures. acs.org

Polypeptide-Based Triblock and Multiblock Architectures

The synthesis of triblock and multiblock copolymers containing poly((S)-leucine) allows for the creation of even more complex and functional materials. These architectures can be of the ABA or ABC type, where A, B, and C represent different polymer blocks. For instance, ABA-type triblock copolymers with poly((S)-leucine) as the 'A' block and a flexible polymer as the 'B' block have been synthesized. koreascience.kr

A notable example is the synthesis of an ABC triblock copolypeptide consisting of poly(ethylene oxide-b-(leucine-s-valine)-b-lysine) (PEO-PLV-PK). nih.gov In this architecture, the hydrophobic poly(leucine-s-valine) block, which can form a "leucine zipper" structure, plays a dominant role in the self-assembly process, driving the formation of vesicles even with a low hydrophobic content. nih.gov The synthesis of such complex architectures often relies on the sequential addition of different NCA monomers in a living polymerization system, which allows for precise control over the block sequence and length. nih.gov

Synthesis of Branched and Hyperbranched Poly((S)-leucine) Structures

Branched and hyperbranched polymers represent a distinct class of macromolecular architectures with unique properties, such as lower viscosity compared to their linear counterparts of similar molecular weight. cmu.edu The synthesis of hyperbranched polymers can be achieved through a one-pot reaction of AB2-type monomers, where 'A' and 'B' are reactive functional groups. cmu.edukpi.ua

In the context of polypeptides, hyperbranched structures can be synthesized using monomers derived from amino acids with functional side groups. nih.gov While the direct synthesis of hyperbranched poly((S)-leucine) is less common, the principles of hyperbranched polymer synthesis can be applied. This often involves step-growth polymerization processes. kpi.ua For example, hyperbranched poly(amidoamine)s have been prepared via Michael addition chemistry using AB2 aminoacrylate monomers. kpi.ua The synthesis of hyperbranched polymers is generally simpler than that of dendrimers, as it does not require iterative purification steps. nih.gov However, this also means that hyperbranched polymers are typically not monodisperse and may have structural irregularities. nih.gov

Regulating Molecular Weight and Polydispersity in Poly((S)-leucine) Systems

The ability to control the molecular weight and polydispersity index (PDI) is crucial for tailoring the properties of poly((S)-leucine)-based materials for specific applications. In the ROP of leucine NCA, the molecular weight can be controlled by adjusting the monomer-to-initiator molar ratio. acs.orgnih.gov A lower ratio generally results in a lower molecular weight polymer.

The use of controlled or living polymerization techniques is key to achieving a narrow PDI. mdpi.com For instance, reversible addition-fragmentation chain transfer (RAFT) polymerization has been employed for the synthesis of well-defined polymers from amino acid-based monomers, resulting in narrow polydispersity and a linear relationship between molecular weight and monomer conversion. acs.orgnih.gov Similarly, the use of specific initiators, such as certain transition metal complexes, can promote a controlled ROP of NCAs, leading to polymers with predictable molecular weights and low PDI. researchgate.net

The table below summarizes the key parameters influencing the molecular weight and polydispersity of poly((S)-leucine) systems.

| Parameter | Influence on Molecular Weight | Influence on Polydispersity (PDI) |

| Monomer/Initiator Ratio | Inversely proportional; lower ratio leads to lower molecular weight. acs.orgnih.gov | Can influence PDI; optimal ratios needed for narrow distribution. |

| Initiator Type | The choice of initiator can affect the rate of polymerization and chain transfer reactions, thus influencing the final molecular weight. | Living/controlled polymerization initiators lead to narrow PDI. mdpi.comresearchgate.net |

| Reaction Conditions | Temperature and solvent can affect polymerization kinetics and side reactions, thereby influencing molecular weight and PDI. | Optimized conditions are crucial for minimizing side reactions and achieving a low PDI. |

| Polymerization Technique | Controlled/living techniques like RAFT or transition metal-catalyzed ROP provide excellent control over molecular weight. acs.orgnih.gov | These techniques are designed to produce polymers with narrow PDI. mdpi.com |

Investigation of Secondary Structures in Poly((S)-leucine)

The formation of α-helices is a result of intramolecular hydrogen bonding between the carbonyl oxygen of one amino acid residue and the amide hydrogen of a residue four positions down the chain. byjus.comtulane.edu This regular hydrogen bonding pattern leads to a stable, coiled structure. tulane.edu The presence and stability of the α-helical conformation in poly((S)-leucine) and its copolymers can be investigated using techniques such as circular dichroism (CD) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. acs.orgnih.gov

In some cases, poly((S)-leucine) can also form β-sheet structures, which consist of extended polypeptide chains linked by intermolecular hydrogen bonds. rsc.org The transition between α-helix and β-sheet conformations can be influenced by factors such as temperature, solvent, and the presence of other polymer blocks in a copolymer. nih.gov For instance, in some polypeptide systems, an α-helix to β-sheet transition can be induced by a change in temperature. nih.gov The secondary structure of poly((S)-leucine) is a key determinant of its material properties and its potential applications in areas like biomaterials and nanotechnology.

The following table outlines the common secondary structures found in poly((S)-leucine) and the factors influencing their formation.

| Secondary Structure | Description | Influencing Factors |

| α-Helix | A right-handed coiled conformation stabilized by intramolecular hydrogen bonds between residues i and i+4. byjus.comtulane.edu | Hydrophobic interactions of the isobutyl side chains, solvent environment, and temperature. acs.orgnih.gov |

| β-Sheet | An extended structure formed by hydrogen bonding between adjacent polypeptide chains. byjus.compressbooks.pub | Can be induced by specific processing conditions, temperature changes, or interactions with other molecules. rsc.orgnih.gov |

Alpha-Helical Conformations

Poly((S)-leucine) demonstrates a strong intrinsic propensity to adopt a right-handed α-helical conformation. This tendency is largely attributed to the chemical nature of the isobutyl side chain of the leucine residue. In non-polar organic solvents like dioxane, poly((S)-leucine) readily forms stable α-helices. brainly.comaskfilo.com The bulky, non-polar side chain helps to stabilize the helical structure through hydrophobic interactions. brainly.com

The formation of α-helical structures during the ring-opening polymerization of leucine NCA is often initiated by nucleophiles such as primary amines or through a monomer-activated mechanism using tertiary amines like triethylamine. nih.gov These conditions generally yield poly((S)-leucine) chains that are predominantly α-helical, containing anywhere from 5 to 40 monomer units. nih.govresearchgate.net The resulting α-helices are characterized by specific spectroscopic signatures, particularly in circular dichroism (CD) spectroscopy, which typically shows negative bands around 208 and 222 nm and a positive band around 190 nm.

Studies comparing poly-L-leucine with its isomer poly-L-isoleucine highlight the unique role of the leucine side chain in promoting helical structures. The methyl group on the β-carbon of isoleucine creates steric hindrance that interferes with the formation of a stable α-helix, a constraint not present in the leucine side chain. askfilo.comtriyambak.orgtriyambak.org

Beta-Sheet Conformations

While the α-helix is the more commonly observed secondary structure for poly((S)-leucine), the formation of β-sheet conformations can be induced under specific conditions. A notable factor influencing the emergence of β-sheets is the presence of water during the polymerization of leucine NCA. nih.govresearchgate.net Water can act as both a nucleophile and a base, leading to competing initiation mechanisms. nih.govresearchgate.net This competition can result in the formation of β-sheet structures alongside α-helices, which can in turn affect the polymer's molecular weight and polydispersity. nih.govresearchgate.net

The β-sheet conformation in polypeptides is characterized by extended polypeptide chains linked laterally by hydrogen bonds. In some polypeptide systems, such as poly(L-lysine), a transition from α-helix to β-sheet can be triggered by changes in temperature and pH. For instance, heating an α-helical poly(L-lysine) solution can induce a transformation to a β-sheet structure. While direct evidence for a similar thermotropic transition in poly((S)-leucine) is less documented, the principles of conformational flexibility in polypeptides suggest that such transitions are plausible.

The presence of β-sheets can be identified using spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy, where the amide I band appears at different wavenumbers for α-helices and β-sheets. Circular dichroism spectroscopy also provides a distinct signature for β-sheets, typically a negative band around 218 nm and a positive band around 196 nm.

Influence of Polymerization Conditions on Conformational Preferences

The secondary structure of poly((S)-leucine) and its copolymers is not solely a function of the amino acid sequence but is also significantly directed by the conditions under which polymerization is carried out. The choice of initiator, solvent, and temperature can shift the equilibrium between α-helical and β-sheet conformations.

Initiator Effects: As previously mentioned, the initiator used for the ring-opening polymerization of (S)-4-isobutyloxazolidine-2,5-dione (or its corresponding NCA) plays a pivotal role.

Aprotic Initiators (e.g., triethylamine): These initiators typically favor a monomer-activated mechanism, leading to the formation of well-defined α-helical poly((S)-leucine). nih.gov

Protic Initiators (e.g., water): Water introduces a more complex polymerization pathway, with competing nucleophilic and base-initiated mechanisms. This competition can disrupt the regular formation of α-helices and promote the formation of β-sheet structures. nih.govresearchgate.net

Solvent Effects: The polarity of the solvent can influence the stability of the different secondary structures. Non-polar solvents tend to favor the formation of intramolecularly hydrogen-bonded structures like the α-helix, where the polar peptide backbone is shielded from the non-polar environment.

Copolymerization: The introduction of other amino acid monomers to form copolymers with (S)-leucine can also dictate the final conformation. The secondary structure of the resulting copolymer will be a function of the intrinsic helical or sheet-forming tendencies of the constituent amino acids and their sequence distribution. For example, copolymerization with a strong β-sheet-forming amino acid could lead to a disruption of the α-helical structure favored by the leucine residues.

The table below summarizes the influence of key polymerization parameters on the conformational outcome of poly((S)-leucine), based on studies of the analogous L-leucine NCA.

| Polymerization Parameter | Condition | Predominant Secondary Structure | Reference |

| Initiator | Triethylamine (aprotic) | α-Helix | nih.gov |

| Initiator | Water (protic) | α-Helix and β-Sheet | nih.govresearchgate.net |

| Solvent | Dioxane (non-polar) | α-Helix | brainly.comaskfilo.com |

Functionalization and Post Polymerization Modification of Poly S Leucine Derivatives

Strategies for Side-Chain Functionalization via (S)-4-Isobutyloxazolidine-2,5-dione

The primary method for generating poly((S)-leucine) is the ring-opening polymerization (ROP) of this compound, also known as L-leucine N-carboxyanhydride (Leu-NCA). cookechem.comrsc.org The isobutyl side chain of leucine (B10760876) is chemically inert, making direct side-chain functionalization of a poly((S)-leucine) homopolymer challenging. Therefore, strategies to introduce functionality typically involve either copolymerization or post-polymerization modification, which will be discussed in subsequent sections.

The ROP of Leu-NCA is the foundational step that creates the polypeptide backbone. sigmaaldrich.com This polymerization can be initiated by various nucleophiles, including primary amines, which allows for the installation of a specific functional group at the chain end. mdpi.com For instance, using a functional amine initiator enables the synthesis of C-termini functionalized poly((S)-leucine). sigmaaldrich.com

| Polymerization Strategy | Description | Outcome |

| Homopolymerization of Leu-NCA | Ring-opening polymerization of this compound using a simple initiator (e.g., primary amine). | Creates a poly((S)-leucine) homopolymer with functionality limited to the chain ends. The isobutyl side chains are non-reactive. |

| Copolymerization with Functional NCAs | Co-polymerization of Leu-NCA with one or more different NCA monomers that possess reactive side-chain groups (e.g., protected amines, alkynes, etc.). | Produces a random or block copolypeptide with pendant functional groups distributed along the poly((S)-leucine) backbone, ready for further modification. sigmaaldrich.commdpi.com |

| Initiator-based Functionalization | Use of an initiator molecule that contains a desired functional group to start the ROP of Leu-NCA. | Results in a poly((S)-leucine) chain with a specific functional group at the C-terminus. sigmaaldrich.com |

Post-Polymerization Modification Techniques for Poly((S)-leucine)

Post-polymerization modification is a powerful and widely used approach to functionalize polymers after their initial synthesis. wiley-vch.deresearchgate.net This method is particularly useful for introducing complex moieties that might not be compatible with the conditions of ring-opening polymerization. For poly((S)-leucine) derivatives that have been synthesized with reactive pendant groups, a vast array of chemical reactions can be employed.

Chemical conjugation involves attaching molecules to the polymer backbone through covalent bonds. The choice of reaction depends on the available functional groups on the polymer and the molecule to be conjugated. Modern ligation chemistries are often preferred due to their high efficiency and specificity, even in aqueous conditions.

Key conjugation approaches include:

Click Chemistry : Reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient for attaching molecules to polymers containing alkyne or azide (B81097) groups. mdpi.comrsc.org

Thiol-ene and Thiol-yne Chemistry : The radical-mediated addition of thiols to alkenes or alkynes is a robust method for functionalization. wiley-vch.de

Amide Coupling : Carboxylic acid groups on a polypeptide (e.g., from co-polymerized glutamic acid) can be coupled with amines using standard coupling agents like carbodiimides.

Staudinger Ligation : This reaction forms a stable amide bond between a phosphine (B1218219) and an azide, offering a metal-free conjugation pathway. rsc.orgsigmaaldrich.com

Reductive Amination : Aldehyde or ketone groups can be reacted with primary amines to form an imine, which is then reduced to a stable amine linkage. rsc.org

Grafting is a technique used to attach polymer chains (the "graft") onto a main polymer backbone, creating a graft copolymer. researchgate.net This method is essential for creating hybrid materials that combine the properties of polypeptides with those of synthetic polymers. mdpi.com

Grafting-To : This strategy involves attaching pre-synthesized polymer chains with reactive end-groups onto the functional sites of a polypeptide backbone. sigmaaldrich.comnih.gov The main advantage is that both the backbone and the side chains can be fully characterized before the final conjugation step. However, the grafting density can be limited by steric hindrance as more chains are attached. mdpi.comnih.gov

Grafting-From : In this approach, polymerization of a second monomer is initiated from sites along the polypeptide backbone. sigmaaldrich.comresearchgate.net This requires the initial polypeptide to be modified with initiator moieties. The "grafting-from" method typically allows for higher grafting densities and thicker polymer layers compared to the "grafting-to" approach because small monomer molecules can more easily access the initiation sites. mdpi.comnih.gov

| Grafting Strategy | Description | Advantages | Disadvantages |

| Grafting-To | Pre-formed polymer chains are covalently attached to a polymer backbone. nih.gov | Backbone and graft polymers can be fully characterized prior to reaction. nih.gov | Grafting density can be limited due to steric hindrance. mdpi.com |

| Grafting-From | Polymer chains are grown from initiating sites along the backbone. researchgate.net | Allows for high grafting densities and thicker polymer brushes. mdpi.comnih.gov | Characterization of the grafted chains is more complex; polymerization conditions must be compatible with the backbone. |

Incorporation of (S)-Leucine Units into Hybrid Polymeric Systems

Hybrid polymeric systems combine the distinct properties of different polymer classes, such as the ordered secondary structures of polypeptides and the solubility or stimuli-responsiveness of synthetic polymers. nih.govresearchgate.net (S)-Leucine is a valuable component in these hybrids due to its strong tendency to form α-helices, which can drive self-assembly into higher-order structures. mdpi.com

Peptide-polymer conjugates are hybrid molecules where at least one block is a polypeptide and another is a different peptide or a synthetic polymer. researchgate.net The synthesis of these conjugates allows for the creation of materials with precisely defined architectures and functionalities. rsc.org

Block copolymers containing poly((S)-leucine) are commonly synthesized by the sequential ring-opening polymerization of different NCAs. For example, diblock copolymers such as poly(L-lysine)-block-poly(L-leucine) have been created. mdpi.comresearchgate.net In these systems, the hydrophilic poly(L-lysine) block provides water solubility, while the hydrophobic, helix-forming poly((S)-leucine) block can drive the self-assembly of the polymer into structures like vesicles or micelles. researchgate.net

These hybrids link a poly(amino acid) like poly((S)-leucine) to a synthetic polymer such as polyethylene (B3416737) glycol (PEG), poly(N-isopropylacrylamide) (PNIPAM), or polymethyl methacrylate (B99206) (PMMA). nih.govacs.org A prevalent method for their synthesis is to use an amine-terminated synthetic polymer (e.g., PEG-NH₂) as a macroinitiator for the ROP of this compound. nih.govresearchgate.net This results in an A-B diblock copolymer (e.g., PEG-b-PLeu) where the properties of each block can be leveraged.

The synthetic block can impart properties like stealth behavior and enhanced solubility (PEG), or thermo-responsiveness (PNIPAM), while the poly((S)-leucine) block can provide structural stability and opportunities for ordered self-assembly. nih.gov These hybrid materials are extensively explored for applications in drug delivery, tissue engineering, and nanotechnology.

| Hybrid System Example | Constituent Blocks | Common Synthesis Method | Key Properties |

| Poly(L-lysine)-b-poly(L-leucine) | Hydrophilic polypeptide (Poly(L-lysine)), Hydrophobic polypeptide (Poly(L-leucine)) | Sequential ROP of lysine (B10760008) and leucine NCAs. mdpi.comresearchgate.net | Amphiphilic; self-assembles into vesicles in aqueous solution. researchgate.net |

| PEG-b-poly(L-leucine) | Hydrophilic synthetic polymer (PEG), Hydrophobic polypeptide (Poly(L-leucine)) | ROP of Leu-NCA initiated by an amine-terminated PEG. nih.gov | Amphiphilic; combines PEG's biocompatibility with PLeu's helical structure. Forms micelles. nih.gov |

| Poly((S)-leucine)-g-PNIPAM | Polypeptide backbone (Poly((S)-leucine) derivative), Synthetic polymer grafts (PNIPAM) | "Grafting-from" PNIPAM chains from a functional poly((S)-leucine) backbone. | Combines structural properties of the polypeptide with the thermo-responsiveness of PNIPAM. |

Advanced Analytical and Characterization Techniques in S 4 Isobutyloxazolidine 2,5 Dione Research

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic methods are indispensable for the structural elucidation of (S)-4-isobutyloxazolidine-2,5-dione and its corresponding polymer, poly(L-valine). These techniques provide detailed information on the chemical composition and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of the this compound monomer and for confirming its successful polymerization into poly(L-valine).

For the monomer, ¹H NMR provides a distinct fingerprint. The proton on the alpha-carbon of the oxazolidine-2,5-dione (B1294343) ring is a key indicator. Protons of the isobutyl side chain also show characteristic shifts. Upon successful ring-opening polymerization, the signals corresponding to the monomer's ring structure disappear, and new resonances characteristic of the polypeptide backbone emerge. Specifically, the alpha-proton signal shifts, and a broad signal for the amide (N-H) proton appears.

¹³C NMR is equally vital. The monomer exhibits characteristic signals for the two carbonyl carbons of the anhydride (B1165640) group, typically found in the 150-170 ppm range. researchgate.net The disappearance of these specific carbonyl signals, particularly the carbamoyl (B1232498) C=O peak around 152 ppm, and the appearance of a new amide carbonyl signal around 170-175 ppm is definitive evidence of polymerization. researchgate.net The chemical shifts of the alpha-carbon and the isobutyl side-chain carbons also change, reflecting the new chemical environment in the polymer chain. researchgate.net Analysis of the polymer's end-groups by NMR can also allow for the determination of the number-average molecular weight (Mn). researchgate.net

Table 1: Representative NMR Chemical Shifts (ppm) for Valine-NCA Monomer and Poly(L-valine) Data extrapolated from analogous N-carboxyanhydride systems and known polypeptide spectra.

| Atom | This compound (Monomer) | Poly(L-valine) (Polymer) |

|---|---|---|

| ¹H NMR | ||

| α-CH | ~4.2 - 4.4 | ~3.9 - 4.1 (broad) |

| β-CH | ~2.2 - 2.4 | ~2.0 - 2.2 (broad) |

| γ-CH₃ | ~1.0 - 1.2 | ~0.9 - 1.1 (broad) |

| N-H | ~6.5 - 7.0 (broad, if present) | ~8.0 - 8.5 (amide, broad) |

| ¹³C NMR | ||

| C=O (Anhydride) | ~165 - 170 | - |

| C=O (Carbamoyl) | ~152 | - |

| C=O (Amide) | - | ~172 - 175 |

| α-C | ~58 - 60 | ~55 - 58 |

| β-C | ~30 - 32 | ~29 - 31 |

| γ-C | ~18 - 20 | ~17 - 19 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for monitoring the polymerization of this compound. The monomer is characterized by two strong carbonyl (C=O) stretching bands typical of a cyclic anhydride structure, located at approximately 1850 cm⁻¹ and 1790 cm⁻¹. researchgate.netnih.gov

The polymerization process is easily followed by the disappearance of these two anhydride peaks. Concurrently, new absorption bands characteristic of the polypeptide product, poly(L-valine), appear. The most prominent of these are the Amide I band (primarily C=O stretching) around 1630-1650 cm⁻¹ and the Amide II band (a combination of N-H bending and C-N stretching) around 1530-1550 cm⁻¹. chemicalbook.com The position of the Amide I band, in particular, is sensitive to the polymer's secondary structure, with lower frequencies (~1630 cm⁻¹) suggesting a β-sheet conformation and higher frequencies (~1650 cm⁻¹) indicating an α-helical structure.

Table 2: Key FTIR Absorption Bands (cm⁻¹) for Monomer and Polymer

| Functional Group | This compound (Monomer) | Poly(L-valine) (Polymer) |

|---|---|---|

| Anhydride C=O Stretch | ~1850 and ~1790 | - |

| Amide I (C=O Stretch) | - | ~1630 - 1650 |

| Amide II (N-H Bend, C-N Stretch) | - | ~1530 - 1550 |

| N-H Stretch | ~3200 - 3400 | ~3280 (H-bonded) |

| C-H Stretch (isobutyl) | ~2870 - 2960 | ~2870 - 2960 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) is the primary technique for investigating the secondary structure of poly(L-valine) in solution. stanford.edu This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The ordered, repeating structure of a polypeptide backbone gives rise to characteristic CD signals in the far-UV region (190-250 nm). chemicalbook.com

Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra: chemicalbook.com

α-Helix: Characterized by a positive band around 192 nm and two negative bands of similar magnitude at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

Random Coil: Typically exhibits a strong negative band near 198 nm and a weak positive or near-zero signal above 210 nm.

By analyzing the CD spectrum of a poly(L-valine) sample, researchers can estimate the percentage of each type of secondary structure present, providing critical insights into how factors like solvent, temperature, or molecular weight influence the polymer's conformation. stanford.eduhmdb.ca

Chromatographic Methods for Molecular Weight and Polydispersity Determination

The physical and mechanical properties of poly(L-valine) are heavily dependent on its molecular weight and the breadth of its molecular weight distribution (polydispersity). Chromatographic techniques are essential for quantifying these parameters.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is the most common method for determining the molecular weight distribution of polymers. nih.govresearchgate.net The technique separates molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and elute later. researchgate.net

The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate). chemicalbook.com By comparing the elution time of the poly(L-valine) sample to the calibration curve, one can determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). The polydispersity index (PDI), calculated as the ratio of Mw/Mn, is a measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample, while higher values signify a broader distribution of chain lengths. The choice of solvent (mobile phase) is crucial to ensure the polymer is fully dissolved and to avoid interactions with the column packing material.

Capillary Electrophoresis (CE) for Oligomeric and End-Group Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of polymers and oligomers. In CE, charged molecules migrate through a narrow capillary filled with an electrolyte under the influence of an electric field. Separation can be based on differences in size, charge, or a combination of both. chemicalbook.com

For poly(L-valine), CE is particularly useful for analyzing the distribution of short-chain oligomers formed during the initial stages of polymerization or in controlled polymerization reactions. Different modes, such as Capillary Zone Electrophoresis (CZE) or Capillary Gel Electrophoresis (CGE), can be employed. CGE uses a sieving matrix within the capillary to separate oligomers purely by size, allowing for high-resolution analysis of the oligomeric distribution. chemicalbook.com

Furthermore, CE can be adapted for end-group analysis. Since the polymerization of this compound is initiated by a nucleophile (e.g., an amine or alcohol), the resulting polymer chains will have specific end-groups derived from this initiator. researchgate.net These end-groups can impart a different charge or hydrodynamic property to the polymer chain compared to an unfunctionalized chain. By separating the polymer chains based on the functionality of these end-groups, CE can provide information about the efficiency of the initiation reaction and the structure of the polymer termini. chemicalbook.com

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful tool for the detailed analysis of polymers, providing insights into their molecular weight, structure, and the composition of end groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large molecules like synthetic polymers. nih.govnih.gov The method involves mixing the polymer sample with a matrix material, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.govnih.gov This allows for the precise determination of absolute molecular weights, molecular weight distributions (polydispersity), and the identification of repeating monomer units and end-group structures. news-medical.nettytlabs.co.jp

In the context of polymers derived from this compound, namely poly-L-leucine (PLL), MALDI-TOF is instrumental. Research has utilized MALDI-TOF to characterize PLLs synthesized via ring-opening polymerization (ROP). nih.gov These analyses confirm the structure of the resulting polypeptides and can verify the presence of expected end-groups depending on the initiator used in the polymerization. nih.govresearchgate.net For instance, studies have successfully identified PLL chains containing 5-40 monomer units. nih.gov The technique is sensitive enough to distinguish between different polymer populations and to provide detailed structural information that other methods like size-exclusion chromatography cannot. youtube.comyoutube.com

The selection of an appropriate matrix and cationizing agent is critical for successful polymer analysis. tytlabs.co.jp For polyethers and polyamides, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (HCCA), often paired with a sodium or potassium salt as a cationizing agent to facilitate ionization. tytlabs.co.jpresearchgate.net The resulting spectrum typically shows a distribution of peaks, where each adjacent peak corresponds to a difference of one monomer unit. shimadzu.com

| Parameter | Finding | Source(s) |

| Application | Characterization of poly-L-leucine (PLL) synthesized via ROP of α-L-leucine N-carboxyanhydride. | nih.gov |

| Molecular Weight | Determines absolute molecular weight and molecular weight distribution (Mn, Mw, and Polydispersity Đ). | nih.govnews-medical.nettytlabs.co.jp |

| Structural Info | Confirms repeating monomer units and identifies polymer end-groups. | news-medical.netresearchgate.netyoutube.com |

| Observed Chains | Verified PLL chains with 5-40 monomer units and specific end-groups (e.g., NCA end-groups). | nih.gov |

| Technique Advantage | Provides more detailed structural information than other analytical methods; avoids lengthy LC gradient development. | youtube.com |

X-ray Diffraction and Scattering Techniques for Structural Characterization

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on the arrangement of atoms and molecules within a crystal lattice, including lattice parameters and preferred orientation. researchgate.net For research involving L-leucine and its polymer, poly-L-leucine, XRD is essential for confirming the crystallinity and identifying the structural phases of both the monomer and the resulting polypeptide. nih.govresearchgate.net

Studies on L-leucine crystals have used powder X-ray diffraction (PXRD) to characterize their structure, revealing sharp, well-resolved diffraction peaks that indicate good crystalline nature. researchgate.netresearchgate.netsphinxsai.com The crystal structure of L-leucine itself has been determined, completing the set of the 20 common amino acids, which was a long-standing challenge due to difficulties in growing suitable single crystals. cardiff.ac.uk

When this compound undergoes polymerization, the resulting poly-L-leucine (PLL) often adopts a helical structure, such as the α-helix. nih.gov XRD analysis of PLL confirms its semi-crystalline nature and helps to identify the dominant secondary structures. The technique has been used to characterize biohybrid materials where PLL is immobilized on supports like rehydrated hydrotalcite, showing that the polymer chains are stabilized within the interlayer space of the support. nih.gov

| Material | Analytical Technique | Key Findings | Source(s) |

| L-Leucine | Powder X-ray Diffraction (PXRD) | Shows sharp diffraction peaks, indicating high crystallinity. Used to identify crystal structure. | researchgate.netresearchgate.net |

| L-Isoleucine D-Norleucine | Powder X-ray Diffraction (PXRD) | Material crystallizes in a monoclinic system with space group P21. | sphinxsai.com |

| Poly-L-leucine (PLL) | X-ray Diffraction (XRD) | Characterizes the α-helical structure of the polypeptide chains. | nih.gov |

| PLL-Hydrotalcite Biohybrid | X-ray Diffraction (XRD) | Confirms the immobilization of PLL in the interlayer space of the hydrotalcite support. | nih.gov |

Thermal Analysis for Polymer Stability and Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for evaluating the thermal stability, decomposition behavior, and phase transitions of polymers. waters.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com For L-leucine, TGA studies have shown that it undergoes sublimation before decomposition. researchgate.net Reports indicate a single major weight loss event, with sublimation occurring at temperatures around 270-295°C. researchgate.netresearchgate.net When analyzing polymers like poly-L-lactic acid (PLLA), TGA is used to determine the onset of decomposition, which is crucial for defining the processing temperature window. waters.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm). youtube.comyoutube.com For L-leucine, DSC measurements show an endothermic peak corresponding to its sublimation. researchgate.net In the analysis of poly-L-leucine, DSC can identify the glass transition of the amorphous regions and the melting of crystalline domains, such as the α-helical structures. researchgate.net This information is vital for understanding the relationship between the polymer's secondary structure and its thermal properties. The analysis of heat capacity and its relation to the vibrational modes of the polymer backbone and side chains provides further insight into the polymer's dynamics. researchgate.net

| Technique | Material | Observation | Temperature (°C) | Source(s) |

| TGA | L-leucine | Sublimation / Decomposition (one-stage weight loss) | ~295 | researchgate.net |

| DSC | L-leucine | Endothermic peak (sublimation) | ~251-270 | researchgate.net |

| TGA | L-Isoleucine D-Norleucine | Stable up to 180°C, followed by two stages of decomposition. | >180 | sphinxsai.com |

| TGA/DSC | Poly-L-lactic Acid (PLLA) | Used to determine decomposition temperature to set upper limits for DSC experiments. | Varies | waters.com |

| DSC | Polymers (General) | Reveals glass transition (Tg), cold crystallization, and melting (Tm). | Varies | youtube.comyoutube.com |

Computational and Theoretical Investigations of S 4 Isobutyloxazolidine 2,5 Dione and Poly S Leucine

Density Functional Theory (DFT) Studies on NCA ROP Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanisms of the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govfrontiersin.orgdntb.gov.ua While direct DFT studies on (S)-leucine NCA are not extensively detailed in the literature, the mechanisms can be inferred from comprehensive studies on analogous NCAs, such as those of L-alanine (Ala-NCA) and sarcosine (B1681465) (Sar-NCA). nih.gov

The "normal amine mechanism" (NAM) is the most common pathway for primary amine-initiated ROP of NCAs. nih.gov DFT calculations have detailed the Gibbs free energy profiles for the elementary steps of this mechanism. nih.gov A key finding from these studies is that the rate-determining step in the ROP of both NCAs and N-substituted NCAs is the nucleophilic addition of the amine to the 5-carbonyl group of the NCA ring, rather than the subsequent decarboxylation step. nih.gov

DFT calculations have also explored the impact of different initiators. For instance, studies comparing primary and secondary amine initiators show that secondary amines can initiate the ROP of NCAs as effectively as, if not faster than, primary amines, a finding supported by experimental results. nih.gov The energy barriers for initiation by secondary amines are calculated to be slightly lower than for primary amines. nih.gov Furthermore, the use of trimethylsilyl (B98337) (TMS)-containing amines as initiators has been investigated, with DFT results indicating that the transfer of the TMS group is thermodynamically favored over proton transfer. nih.govfrontiersin.org

For NCAs with bulky side chains like the isobutyl group in (S)-leucine NCA, steric hindrance is a critical factor. DFT calculations on NCAs with β-branched substituents have shown that steric repulsion can significantly increase the energy barrier for the carbonyl addition step, leading to lower reactivity. nih.govfrontiersin.org This suggests that the polymerization of (S)-leucine NCA would be slower compared to less hindered monomers like Ala-NCA.

Table 1: Summary of Key DFT Findings on NCA ROP Mechanisms

| Investigated Aspect | Key Finding | Significance for (S)-Leucine NCA |

|---|---|---|

| Rate-Determining Step | Nucleophilic attack on the C5-carbonyl group, not decarboxylation. nih.gov | The kinetics are primarily governed by the accessibility of the carbonyl group. |

| Initiator Type | Secondary amines are as effective as primary amines. nih.gov TMS-amines are also effective initiators. nih.govfrontiersin.org | Provides a range of initiator choices for controlling polymerization. |

| Steric Hindrance | Bulky, β-branched substituents increase the activation energy barrier for polymerization. nih.govfrontiersin.org | The isobutyl group is expected to reduce the polymerization rate compared to smaller amino acid NCAs. |

| Thermodynamics | DFT provides detailed Gibbs free energy profiles for each mechanistic step. nih.gov | Allows for theoretical prediction of reaction feasibility and energy landscapes. |

Molecular Dynamics Simulations of Poly((S)-leucine) Conformations and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. youtube.comjst.go.jp These simulations allow researchers to study the conformational dynamics and intermolecular interactions of polymers like poly((S)-leucine) over time, providing insights into their secondary structure and assembly.

Leucine (B10760876) residues have a high propensity to form α-helical structures. MD simulations are frequently used to investigate the stability of these helices. For example, simulations of leucine zipper motifs, which are protein domains rich in leucine, have been used to assess their helical stability and conformational dynamics. nih.gov These studies often start with an idealized α-helical or a fully extended peptide conformation and simulate its evolution over nanoseconds. nih.gov The stability of the helix can be analyzed by monitoring parameters like root-mean-square deviation (RMSD) from the initial structure and calculating the helical content throughout the simulation. nih.gov

MD simulations have also been employed to study the behavior of leucine-based peptides in more complex environments, such as in a lipid membrane. nih.gov Simulations of synthetic leucine-serine ion channels inserted into a phospholipid bilayer have provided detailed information on protein-lipid interactions, the stability of the helical bundle, and the dynamics of water molecules within the channel pore. nih.gov Such studies are crucial for understanding how poly((S)-leucine) segments might behave in biological membranes or at interfaces.

The simulations rely on force fields, which are sets of parameters that define the potential energy of the system. By iteratively solving Newton's equations of motion, MD simulations can predict the trajectory of every atom in the system, revealing how poly((S)-leucine) chains fold, unfold, and interact with each other or with solvent molecules. lammpstube.com

Modeling of Polymerization Kinetics and Thermodynamics

Modeling the kinetics and thermodynamics of (S)-leucine NCA polymerization is essential for controlling the polymer's molecular weight and dispersity. Kinetic models describe the rates of the various reactions occurring during polymerization, including initiation, propagation, and any termination or side reactions.